molecular formula C13H17NO2 B1469179 1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid CAS No. 1341923-77-0

1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid

Cat. No. B1469179
CAS RN: 1341923-77-0
M. Wt: 219.28 g/mol
InChI Key: MKOKGSSQSXJDBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines, including “1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid”, are synthesized through various methods. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation .


Molecular Structure Analysis

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, but they are significantly more stable than related aziridines .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions. They are excellent candidates for ring-opening and expansion reactions due to their ring strain . They also have important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .

Scientific Research Applications

Peptidomimetic Research

This compound is utilized in the field of peptidomimetics, which involves the design of peptide-like structures that can mimic the biological activity of peptides. Due to its structural similarity to natural amino acids, it serves as an excellent candidate for creating peptidomimetic drugs with improved stability and bioavailability .

Medicinal Chemistry

In medicinal chemistry, the compound finds application as a building block for the synthesis of potential therapeutic agents. Its incorporation into drug molecules can enhance pharmacokinetic properties and provide better interaction with biological targets .

Catalytic Processes

The azetidine ring in the compound can participate in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions. These reactions are crucial for constructing complex molecules with high precision .

Nucleic Acid Chemistry

The compound’s potential in nucleic acid chemistry is significant. It can be used to create analogs of nucleic acids or to modify the structure of nucleotides, which can lead to advancements in gene therapy and molecular diagnostics .

Organic Synthesis

In organic synthesis, this compound can act as a heterocyclic synthon for the preparation of functionally enriched heterocyclic scaffolds. These scaffolds are valuable for developing new materials and chemicals with unique properties .

Azetidine Derivatives Synthesis

The compound is a precursor for synthesizing various azetidine derivatives. These derivatives are important for the development of new compounds with potential applications in agriculture, industry, and pharmaceuticals .

Photochemical Reactions

It can be used in photochemical reactions, such as the aza Paternò–Büchi reaction, to synthesize functionalized azetidines. This method is efficient for constructing four-membered rings, which are prevalent in many natural products .

Metabolic Studies

The compound is also relevant in studying the physicochemical and metabolic properties of amino acid derivatives. Understanding these properties is crucial for the development of drugs with optimal absorption, distribution, metabolism, and excretion characteristics .

Future Directions

Azetidines are considered valuable compounds in pharmaceutical and agrochemical research . Recent advances in the chemistry and reactivity of azetidines have been reported, and they are being used as motifs in drug discovery, polymerization, and chiral templates . This suggests a promising future for the study and application of azetidines, including “1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid”.

properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9-3-4-10(2)11(5-9)6-14-7-12(8-14)13(15)16/h3-5,12H,6-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOKGSSQSXJDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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